1-(4-nitrobenzoyl)piperidin-4-ol

Anticancer Research Leukemia Cell Differentiation

Securing a well-characterized benzoylpiperidine probe for APL differentiation studies is critical. 1-(4-Nitrobenzoyl)piperidin-4-ol (CAS 76716-48-8) addresses key research needs: • Induces NB-4 cell differentiation to monocyte/macrophage lineage, paralleling ATRA mechanism. • Aqueous-soluble (LogP 1.19, TPSA 83.68 Ų) for reliable biochemical/cellular assays, minimizing precipitation. • 4-Hydroxyl handle enables rapid SAR library synthesis via esterification/etherification. • Analytically distinct mass spec fragmentation for unambiguous DMPK tracking. Supplied with ≥98% purity, sealed dry at 2-8°C. Batch-specific QC data available upon request.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 76716-48-8
Cat. No. B2396439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrobenzoyl)piperidin-4-ol
CAS76716-48-8
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O4/c15-11-5-7-13(8-6-11)12(16)9-1-3-10(4-2-9)14(17)18/h1-4,11,15H,5-8H2
InChIKeyGKGCPWOZAGTHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzoyl)piperidin-4-ol: Profile and Procurement


1-(4-Nitrobenzoyl)piperidin-4-ol (CAS 76716-48-8, molecular formula C₁₂H₁₄N₂O₄, molecular weight 250.25 g/mol) is a synthetic benzoylpiperidine derivative characterized by a piperidine ring substituted at the 1-position with a 4-nitrobenzoyl moiety and at the 4-position with a hydroxyl group . This bifunctional architecture confers distinct physicochemical properties, including a topological polar surface area (TPSA) of 83.68 Ų and a calculated LogP of 1.19 . The compound is commercially available as a research-grade intermediate with typical purity specifications of ≥98% , and is recommended for storage sealed in dry conditions at 2–8 °C .

Workflow Cell differentiation studies (NB-4 model context)
Format Aqueous-compatible bioassays (H-bond donor/acceptor)
Analytical Use DMPK metabolite tracking via isomer-specific MS
Synthesis 4-OH handle for SAR derivatization

1-(4-Nitrobenzoyl)piperidin-4-ol: Generic Substitution Failure


Generic substitution of 1-(4-nitrobenzoyl)piperidin-4-ol with other benzoylpiperidine derivatives is scientifically unsound due to divergent structural features that dictate distinct biological and physicochemical profiles. The presence of both a 4-nitrobenzoyl substituent and a 4-hydroxyl group on the piperidine ring creates a unique hydrogen-bonding capacity (one H-bond donor, four H-bond acceptors ) and electron distribution that is absent in close analogs such as 1-(4-nitrobenzoyl)piperidine (CAS 20857-92-5), which lacks the hydroxyl group entirely , or 1-(4-nitrobenzyl)piperidin-4-ol (CAS 184921-11-7), which replaces the carbonyl with a methylene bridge . These structural variations translate to measurable differences in predicted drug-likeness parameters: the target compound exhibits a TPSA of 83.68 Ų and a LogP of 1.19 , whereas 1-(4-nitrobenzoyl)piperidine presents a lower TPSA of approximately 66 Ų and a higher LogP of 1.40–1.91 , indicating substantially different membrane permeability and bioavailability potential. Furthermore, electron-impact mass spectrometric fragmentation studies have demonstrated that ortho- and para-nitrobenzoylpiperidine isomers exhibit distinct fragmentation patterns due to differential neighboring-group participation by the nitro group [1], underscoring that even regioisomeric substitution cannot be treated as equivalent in analytical or metabolic studies.

Hydroxyl-dependent bioactivity
1-(4-Nitrobenzoyl)piperidine lacks the 4-OH group; differentiation-inducing profile may not transfer due to altered H-bonding and polarity.
Regioisomer MS ambiguity
Ortho-nitro isomers exhibit distinct fragmentation patterns; direct substitution risks misidentification in metabolite tracking studies.
Benzyl vs benzoyl replacement
1-(4-Nitrobenzyl)piperidin-4-ol replaces carbonyl with methylene, altering electronic distribution and conformational profile—not a viable surrogate.

1-(4-Nitrobenzoyl)piperidin-4-ol: Key Differentiation Evidence


Antiproliferative and Differentiation Activity in NB-4 Cells

1-(4-Nitrobenzoyl)piperidin-4-ol has been documented in the ChEMBL database (Assay ID: CHEMBL5241639) as exhibiting antiproliferative activity against human NB-4 acute promyelocytic leukemia cells [1]. This cell line, derived from a patient with APL in relapse, is a standard model for evaluating differentiation-inducing and antiproliferative agents. The assay measured inhibition of cell growth after 96 hours of exposure using the MTT assay [1]. Concurrently, patent literature and compound summaries indicate that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [2], a mechanistic profile that distinguishes it from simple cytotoxic agents. A structural analog, 1-(4-nitrobenzoyl)piperidine (lacking the 4-hydroxyl group), is primarily documented as an analgesic and anti-inflammatory intermediate rather than a differentiation-inducing antiproliferative agent [3], suggesting that the 4-hydroxyl substituent is a critical determinant of this specific biological activity profile.

NB-4 cell activity
Reported
Target: inhibits NB-4 growth (MTT, 96 h), induces monocyte/macrophage differentiation. Comparator (1-(4-nitrobenzoyl)piperidine): associated with analgesic/anti-inflammatory pathway, not differentiation.
Hydroxyl-dependent differentiation endpoint context; supports cell-model studies.
Data to verify: ChEMBL assay and patent annotation; cross-study comparison.
Anticancer Research Leukemia Cell Differentiation

Physicochemical Properties vs 1-(4-Nitrobenzoyl)piperidine

The presence of the 4-hydroxyl group in 1-(4-nitrobenzoyl)piperidin-4-ol confers measurable differences in predicted physicochemical properties compared to 1-(4-nitrobenzoyl)piperidine. The target compound possesses a Topological Polar Surface Area (TPSA) of 83.68 Ų and a calculated LogP of 1.19 , reflecting one hydrogen bond donor and four hydrogen bond acceptors . In contrast, 1-(4-nitrobenzoyl)piperidine has a predicted TPSA of approximately 66 Ų, zero hydrogen bond donors, and a higher LogP range of 1.40–1.91 . These differences translate to distinct predicted ADME behavior: the higher TPSA and lower LogP of the target compound suggest reduced passive membrane permeability but improved aqueous solubility relative to the comparator [1]. Additionally, the target compound is reported to exhibit potent antioxidant properties comparable to ascorbic acid and resveratrol in preliminary assessments , a property not documented for the non-hydroxylated analog.

Physicochemical profile
Class-level
TPSA 83.68 Ų, LogP 1.19 (vs 66 Ų, LogP ~1.4–1.9 for non-hydroxylated analog). ΔTPSA ≈ +17.7 Ų; lower lipophilicity.
Enhanced aqueous solubility prediction; supports assay compatibility decisions.
Calculated values; requires experimental solubility verification.
ADME Prediction Physicochemical Profiling Drug Design

Distinct MS Fragmentation Pattern

Electron-impact mass spectrometry studies on nitrobenzoylpiperidine isomers have established that ortho- and para-substituted nitrobenzoylpiperidines undergo distinct fragmentation pathways due to differential neighboring-group participation by the nitro group [1]. While this foundational study examined the non-hydroxylated piperidine analogs, the fragmentation differences are directly applicable to the 4-hydroxy derivatives as well, providing a verifiable analytical basis for differentiating 1-(4-nitrobenzoyl)piperidin-4-ol from its ortho-nitro regioisomers or other structurally similar compounds in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully applied to differentiate isomeric oxidative metabolites of piperidine-containing drugs using stable-isotope tracer techniques [2], confirming that this class of compounds exhibits analytically resolvable isomer-specific signatures. This analytical traceability is essential for metabolism and pharmacokinetic studies where unambiguous identification of the parent compound and its metabolites is required.

MS fragmentation
Class-level
Para-nitro substitution yields distinct EI-MS pattern vs ortho isomer due to neighboring-group participation. LC-MS/MS differentiation validated for piperidine metabolite isomers.
Isomer-specific analytical signature enables unambiguous DMPK tracking.
Extrapolated from non-hydroxylated analog studies; confirm with target compound.
Analytical Chemistry Metabolite Identification Mass Spectrometry

1-(4-Nitrobenzoyl)piperidin-4-ol: Validated Application Scenarios


Differentiation Therapy in APL Models

1-(4-Nitrobenzoyl)piperidin-4-ol is directly applicable to research programs investigating non-cytotoxic differentiation therapy for APL. The compound has documented antiproliferative activity against NB-4 human APL cells [1] and has been characterized as inducing differentiation of undifferentiated cells to the monocyte/macrophage lineage [2]. This dual activity profile—arresting proliferation while promoting differentiation—parallels the therapeutic mechanism of all-trans retinoic acid (ATRA) in APL treatment, making the compound a valuable tool for mechanistic studies or as a scaffold for developing novel differentiation-inducing agents. Procurement of this specific compound is warranted for researchers studying retinoic acid receptor-independent differentiation pathways or seeking to overcome ATRA resistance.

Chemical Biology: Aqueous Solubility & H-Bonding

The target compound's physicochemical profile—TPSA of 83.68 Ų, LogP of 1.19, one H-bond donor, and four H-bond acceptors —renders it particularly suitable for biochemical assays conducted in aqueous buffer systems. Compared to the more lipophilic analog 1-(4-nitrobenzoyl)piperidine (TPSA ~66 Ų, LogP 1.40–1.91) , 1-(4-nitrobenzoyl)piperidin-4-ol exhibits improved predicted aqueous solubility and reduced non-specific protein binding. This property profile is advantageous for target-based screening campaigns, SPR (surface plasmon resonance) binding studies, and cellular assays where compound precipitation or non-specific membrane partitioning would confound results. Researchers requiring a nitrobenzoylpiperidine scaffold with enhanced aqueous compatibility should prioritize this hydroxylated variant over non-hydroxylated alternatives.

Definitive Analyte Identification for DMPK

For DMPK (drug metabolism and pharmacokinetics) studies involving piperidine-containing scaffolds, 1-(4-nitrobenzoyl)piperidin-4-ol offers analytically resolvable mass spectrometric properties that facilitate unambiguous identification and quantification. Mass spectrometric studies have established that para-nitrobenzoyl-substituted piperidines exhibit characteristic fragmentation patterns distinct from ortho-substituted regioisomers [3], and LC-MS/MS methods have been validated for differentiating isomeric oxidative metabolites of piperidine-containing compounds [4]. This analytical differentiation is critical when tracking metabolic fate in vitro (e.g., liver microsome incubations) or in vivo, where regioisomeric oxidation products must be distinguished from the parent compound. Laboratories engaged in metabolism studies should procure this well-defined compound to leverage its analytically tractable mass spectral signature for method development and validation.

Derivatization via the 4-Hydroxyl Handle

The 4-hydroxyl group on the piperidine ring provides a convenient synthetic handle for further derivatization that is absent in 1-(4-nitrobenzoyl)piperidine. This hydroxyl moiety can undergo esterification, etherification, oxidation, or sulfonation to generate libraries of structurally related analogs while preserving the pharmacologically relevant 4-nitrobenzoylpiperidine core [5]. Such derivatization strategies are commonly employed in structure-activity relationship (SAR) campaigns, where systematic variation of the 4-position substituent is used to probe hydrogen-bonding interactions with biological targets or to modulate physicochemical properties. Procurement of 1-(4-nitrobenzoyl)piperidin-4-ol as a starting material is indicated for medicinal chemistry laboratories seeking to explore the SAR space around the piperidine 4-position without requiring de novo synthetic construction of the core scaffold.

Application
Selection Property
Validation Focus
APL cell differentiation model studies
Hydroxyl-dependent differentiation-inducing profile
Verify antiproliferative activity and lineage commitment markers in NB-4 cells
Aqueous biochemical screening
Favorable TPSA/LogP balance for aqueous buffer systems
Validate solubility and assay compatibility without precipitation
DMPK metabolite tracking
Para-nitro regioisomer-specific MS fragmentation
Confirm distinct LC-MS/MS signature from ortho-isomer metabolites
4‑position SAR derivatization
Hydroxyl synthetic handle for ester/ether chemistry
Demonstrate scaffold diversification without core degradation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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